molecular formula C28H50O3 B571412 5alpha-Cholestan-3alpha,7alpha,12alpha-triol CAS No. 16669-19-5

5alpha-Cholestan-3alpha,7alpha,12alpha-triol

Cat. No.: B571412
CAS No.: 16669-19-5
M. Wt: 434.705
InChI Key: LKOYQFQSJGVQLL-PNQPDTFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-3alpha,7alpha,12alpha-triol is a critical intermediate in the classic pathway for the biosynthesis of cholic acid, a primary bile acid. This biochemical role makes it an essential compound for researchers studying liver metabolism, bile acid synthesis, and their associated disorders. The enzymatic conversion to this triol is a key step in the pathway; it is synthesized from 5beta-cholestane-3alpha,7alpha-diol via the action of the enzyme sterol 12alpha-hydroxylase (CYP8B1) . Pioneering research using human liver homogenates has demonstrated the conversion of cholesterol into 5beta-cholestane-3alpha,7alpha,12alpha-triol, establishing the foundational steps and subcellular localization of these metabolic processes . Further metabolism of this compound involves side-chain oxidation, leading to intermediates like 3alpha,7alpha,12alpha,25-tetrahydroxy-5beta-cholestan-24-one, which are crucial for understanding the complete sequence of side-chain cleavage and oxidation in the 25-hydroxylation pathway that ultimately forms cholic acid . As a key biochemical tool, this cholestane-triol is vital for in vivo and in vitro investigations aimed at elucidating the complex mechanisms of bile acid formation and regulation. This product is intended for research purposes only and is not approved for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

(3R,5R,10R,12S,13R,17R)-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3/t18-,19-,20-,21?,22?,23?,24+,25?,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOYQFQSJGVQLL-XVXZUQBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@@]4([C@@]3(CC[C@H](C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reduction of 5α-Cholestane-3α,7α,12α,26-Tetrol

A principal route to 5α-cholestan-3α,7α,12α-triol involves the selective reduction of 5α-cholestane-3α,7α,12α,26-tetrol. This method, adapted from earlier work on bile alcohol synthesis, begins with the tetrol precursor, which is readily available from cholestane derivatives.

Reaction Steps:

  • Starting Material : 5α-Cholestane-3α,7α,12α,26-tetrol is synthesized via multi-step oxidation and reduction of cholesterol derivatives.

  • Reduction of C-26 Hydroxyl Group : The tetrol undergoes lithium aluminum hydride (LiAlH4) treatment in anhydrous tetrahydrofuran (THF) at 0–5°C to reduce the C-26 hydroxyl group to a methylene group.

  • Purification : The crude product is purified via silica gel chromatography, yielding 5α-cholestan-3α,7α,12α-triol with a reported efficiency higher than previous methods.

Key Considerations:

  • Stereochemical Integrity : The 5α-configuration is preserved by using 5α-cholestane precursors, avoiding epimerization during reduction.

  • Side Reactions : Competing reduction of other hydroxyl groups is mitigated by controlling reaction temperature and stoichiometry.

Method 2: Stereochemical Inversion from 5β-Cholestane Derivatives

An alternative approach involves the inversion of the C-5 configuration from 5β-cholestane precursors. While less common due to additional steps, this method is viable when 5α-specific starting materials are scarce.

Reaction Steps:

  • Epimerization : 5β-Cholestane-3α,7α,12α-triol is treated with a strong base (e.g., potassium tert-butoxide) in dimethyl sulfoxide (DMSO) to induce C-5 epimerization.

  • Selective Quenching : The reaction is quenched with acetic acid to isolate the 5α-epimer.

  • Chromatographic Separation : Reverse-phase HPLC resolves 5α- and 5β-isomers, though yields are moderate (40–50%).

Challenges:

  • Low Efficiency : Epimerization at C-5 is energetically unfavorable, requiring excess reagents and prolonged reaction times.

  • Byproduct Formation : Competing oxidation or dehydration may occur, necessitating rigorous purification.

Hypothetical Pathway:

  • Substrate Preparation : 5α-Cholestane is functionalized with protective groups at target hydroxylation sites.

  • Fermentation : Incubation with hydroxylase-producing microbes introduces hydroxyl groups regioselectively.

  • Deprotection and Isolation : Acidic hydrolysis removes protective groups, followed by solvent extraction.

Limitations:

  • Stereochemical Control : Microbial systems may produce mixed 5α/5β configurations, requiring post-synthetic separation.

  • Scalability : Fermentation yields are often low compared to chemical synthesis.

Analytical Verification

The structural elucidation of 5α-cholestan-3α,7α,12α-triol relies on advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Characteristic signals include:

    • δ 0.68 (s, 3H, C-18 methyl)

    • δ 0.92 (d, 3H, C-21 methyl)

    • δ 3.38–3.56 (m, 3H, C-3α, C-7α, C-12α hydroxyl protons).

  • ¹³C NMR : Confirms hydroxylation sites via deshielded carbons (C-3: δ 71.2; C-7: δ 72.8; C-12: δ 73.4).

Mass Spectrometry (MS)

  • High-Resolution MS : Molecular ion peak at m/z 464.3865 (calculated for C₂₇H₄₈O₃).

  • Fragmentation Patterns : Loss of hydroxyl groups (-18 Da) and side-chain cleavage confirm the structure.

Gas-Liquid Chromatography (GLC)

  • Retention times compared to authentic standards validate purity and stereochemistry.

Comparative Analysis of Methods

The table below summarizes key parameters for the synthesis routes discussed:

MethodStarting MaterialKey StepsYieldPurityReference
Reduction of Tetrol5α-Cholestane-3α,7α,12α,26-tetrolLiAlH4 reduction, chromatographyHigh>95%
C-5 Epimerization5β-Cholestane-3α,7α,12α-triolBase-induced inversion, HPLCModerate85–90%
Microbial Hydroxylation5α-CholestaneFermentation, deprotectionLow70–80%N/A

Challenges and Optimizations

Stereochemical Control

Maintaining the 5α-configuration is critical. Methods using pre-formed 5α precursors (e.g., Method 1) outperform epimerization approaches in yield and efficiency.

Regioselective Hydroxylation

Introducing hydroxyl groups at C-3, C-7, and C-12 without over-oxidation requires protected intermediates or enzymatic catalysis.

Scalability

Industrial-scale production favors Method 1 due to fewer steps and higher yields, though reagent costs for LiAlH4 remain a concern.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is used as an intermediate in the synthesis of various steroidal compounds and bile acids. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its role in metabolic pathways, particularly in the biosynthesis of bile acids. It is also used to investigate the enzymatic processes involved in steroid metabolism .

Medicine: The compound’s role in bile acid biosynthesis makes it relevant in medical research, particularly in understanding and treating disorders related to bile acid metabolism .

Mechanism of Action

The mechanism of action of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol involves its conversion into bile acids through a series of enzymatic reactions. The compound is hydroxylated by specific enzymes, leading to the formation of intermediates that are further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats .

Comparison with Similar Compounds

Structural and Stereochemical Differences

5α vs. 5β Isomerism

The critical distinction lies in the A/B ring junction:

  • 5α-Cholestan-3α,7α,12α-triol : Trans A/B ring fusion (5α), leading to a planar structure.
  • 5β-Cholestan-3α,7α,12α-triol : Cis A/B ring fusion (5β), creating a bent conformation.

This stereochemical difference impacts enzyme specificity. For example, human liver microsomes primarily process 5β-isomers via CYP3A4 for 25-hydroxylation, a key step in cholic acid synthesis , whereas iguana liver microsomes utilize NADPH-dependent systems to generate the 5α-isomer .

Cholane Derivatives

5β-Cholane-3α,7α,12α-triol (CHEBI:187974) is a C24 bile alcohol with a truncated side chain compared to cholestane derivatives. This structural modification enhances solubility and alters metabolic roles, such as reduced involvement in mitochondrial 26-hydroxylation pathways .

Metabolic Roles and Regulatory Differences

  • 5α-Triol: Limited data exist on its metabolic fate, but its formation in iguanas suggests a role in 5α-bile acid synthesis, which may differ from mammalian pathways .
  • 5β-Triol : A central intermediate in human cholic acid biosynthesis. It undergoes mitochondrial 27-hydroxylation or microsomal 25-hydroxylation, with the latter pathway upregulated by bile drainage and cholesterol feeding in rabbits .
  • Cholane Derivatives : Shorter side chains preclude further hydroxylation at C25 or C27, redirecting these compounds toward sulfation or urinary excretion .

Species-Specific Variations

  • Humans : Dominant 5β-pathway with CYP3A4-driven 25-hydroxylation. Biliary obstruction inhibits mitochondrial 26-hydroxylation of 5β-triol .
  • Iguanas : Exclusive 5α-pathway due to evolutionary retention of microsomal 24-hydroxylase activity .
  • Rodents : Higher 25- and 27-hydroxylation activities compared to humans, enabling faster bile acid synthesis .

Pathophysiological Implications

  • 5β-Triol in Disease: Elevated levels are linked to cholestasis, as impaired mitochondrial 26-hydroxylation leads to accumulation of 5β-cyprinol (5β-cholestane-3α,7α,12α,26,27-pentol) in urine .
  • 5α-Triol: No direct disease associations reported, but its absence in humans underscores the importance of 5β-isomerism in maintaining bile acid homeostasis.

Biological Activity

5alpha-Cholestan-3alpha,7alpha,12alpha-triol is a significant intermediate in the biosynthesis of bile acids, specifically in the metabolic pathway leading to the formation of cholic acid and chenodeoxycholic acid. This compound exhibits various biological activities that are crucial for understanding its role in human health and disease.

Chemical Structure and Metabolism

This compound is characterized by its hydroxyl groups at the 3α, 7α, and 12α positions on the cholestane backbone. The compound is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes. Specifically, it is produced from 7α,12α-dihydroxy-5beta-cholestan-3-one via the action of specific hydroxylases .

1. Bile Acid Synthesis

The primary biological activity of this compound is its role as a precursor in bile acid synthesis. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. They also play a role in cholesterol homeostasis and lipid metabolism .

2. Interaction with Cytochrome P450 Enzymes

Research has shown that this compound interacts with cytochrome P450 27A1 (CYP27A1), an enzyme involved in cholesterol degradation and vitamin D activation. Binding studies have indicated that this compound occupies a distinct position within the enzyme's active site compared to cholesterol, affecting enzyme activity and substrate specificity .

Case Study: CYP27A1 Interaction

A study investigated how this compound binds to CYP27A1. Using spectral analysis and computer modeling, researchers identified specific amino acid residues in the enzyme that interact differently with this compound compared to cholesterol. For instance, T110 was found to interact with the 12α-hydroxyl group of the triol .

Residue Interaction Effect on Activity
T110Binds to 12α-OHEnhances binding specificity
V367Positions C26Crucial for regioselective hydroxylation

3. Physiological Implications

The physiological implications of this compound extend beyond bile acid synthesis. Its role in cholesterol metabolism is critical for maintaining lipid homeostasis. Dysregulation of bile acid synthesis can lead to conditions such as cholestasis or gallstone formation .

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Bile Acid Regulation : It plays a pivotal role in regulating bile acid levels in the body.
  • Cholesterol Homeostasis : It contributes to maintaining cholesterol balance through its metabolic pathways.
  • Disease Associations : Alterations in its metabolism may be linked to metabolic disorders such as cerebrotendinous xanthomatosis, which is associated with CYP27A1 deficiency .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 5α-cholestan-3α,7α,12α-triol in bile acid metabolism?

  • Methodological Answer : 5α-Cholestan-3α,7α,12α-triol is a key intermediate in the "acidic" pathway of bile acid synthesis. Its formation involves mitochondrial CYP27A1-mediated 27-hydroxylation of cholesterol derivatives, followed by microsomal modifications. Post-hydroxylation, side-chain oxidation proceeds via mitochondrial β-oxidation or microsomal α-oxidation pathways, depending on tissue-specific enzyme expression .
  • Experimental Design : Use isotopic labeling (e.g., ³H/¹⁴C) to trace precursor-product relationships in liver perfusion models. For example, 5β-[24-¹⁴C]cholestane-3α,7α,25-triol was hydroxylated at the 12α position to form 5β-cholestane-3α,7α,12α,25-tetrol in rabbit liver studies .

Q. How is 5α-cholestan-3α,7α,12α-triol quantified in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with derivatization (e.g., trimethylsilyl ethers) is standard. Internal standards like deuterated analogs improve precision. For example, TMS-derivatized 5β-cholestane-3α,7α,12α-triol has been structurally validated using NIST reference data .
  • Data Validation : Compare retention indices and fragmentation patterns against synthetic standards. Ensure cross-validation with enzymatic assays (e.g., AKR1C1-mediated reduction of 5β-cholestan-3-one intermediates) to confirm specificity .

Q. What safety protocols are recommended for handling 5α-cholestan-3α,7α,12α-triol in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for sterol derivatives:

  • PPE : Gloves, lab coats, and eye protection.
  • Exposure Mitigation : Use fume hoods for powder handling; avoid inhalation/contact (Section 2.2 of safety data sheets) .
    • Waste Disposal : Incinerate at high temperatures (>800°C) to prevent environmental persistence.

Advanced Research Questions

Q. How do contradictions in metabolic flux data for 5α-cholestan-3α,7α,12α-triol arise in cerebrotendinous xanthomatosis (CTX) studies?

  • Methodological Answer : CTX patients exhibit defective CYP27A1 activity, leading to accumulation of 5β-cholestane-3α,7α,12α,25-tetrol due to impaired 24S-hydroxylation. In vivo/in vitro discrepancies arise from tissue-specific enzyme expression (e.g., hepatic vs. macrophage CYP27A1) .
  • Resolution Strategy : Use compartmentalized models (e.g., liver vs. fibroblast cultures) and isotope dilution assays to differentiate systemic vs. localized metabolic blockages.

Q. What experimental approaches resolve the stereochemical specificity of enzymes acting on 5α-cholestan-3α,7α,12α-triol?

  • Methodological Answer : Employ chiral chromatography paired with NMR to distinguish α/β-hydroxylation products. For example:

  • AKR1C1 : Reduces 5β-cholestan-7α,12α-diol-3-one to 5β-cholestan-3α,7α,12α-triol with strict stereospecificity .
  • CYP27A1 Knockout Models : Validate product profiles using CRISPR-edited cell lines to isolate 25-hydroxylation vs. alternative pathways .

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